N-benzyl-3-chloropropane-1-sulfonamide
Overview
Description
Scientific Research Applications
1. Organic Synthesis
N-benzyl sulfonamides like N-benzyl-3-chloropropane-1-sulfonamide are instrumental in organic synthesis. For instance, they are used in AlCl3-promoted cycloaddition reactions with 1,1-cyclopropanes to construct indane derivatives, which are important in medicinal chemistry (Zhu et al., 2014). Similarly, these compounds are involved in efficient copper-catalyzed benzylic amidation reactions (Bhuyan & Nicholas, 2007).
2. Catalysis and Green Chemistry
N-benzyl sulfonamides serve as catalysts in green chemistry. For example, nano-Ru/Fe3O4 has been used to catalyze the synthesis of sulfonamides, highlighting their environmental benignity and efficiency in coupling reactions (Shi et al., 2009).
3. Material Science
In material science, sulfonamides are involved in the preparation of specialized polymers. An example is the creation of sulfonated poly(ether sulfone)s for fuel cell applications, where sulfonation with chlorosulfonic acid plays a critical role (Matsumoto et al., 2009).
4. Medicinal Chemistry
Sulfonamides, including N-benzyl derivatives, are significant in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrases (Supuran et al., 2013). They also find use in the synthesis of structurally diverse pharmaceutical compounds.
5. Analytical Chemistry
In analytical chemistry, studies have been conducted on the molecular interactions, solubility, and solvation of sulfonamides. Understanding these properties is crucial for drug formulation and delivery (Perlovich et al., 2008).
6. Environmental Science
Sulfonamides like this compound are also studied in the context of environmental science, particularly their transformation and fate in water treatment processes (Dodd & Huang, 2004).
Properties
IUPAC Name |
N-benzyl-3-chloropropane-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c11-7-4-8-15(13,14)12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLHUQPDOUXJMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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